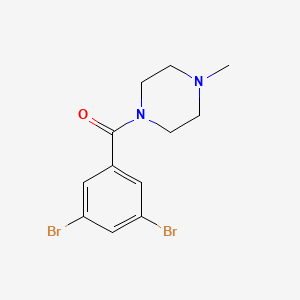

(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC13567883

Molecular Formula: C12H14Br2N2O

Molecular Weight: 362.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14Br2N2O |

|---|---|

| Molecular Weight | 362.06 g/mol |

| IUPAC Name | (3,5-dibromophenyl)-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H14Br2N2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 |

| Standard InChI Key | DDAGEJHOTQFXNI-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br |

Introduction

(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone is an organic compound characterized by a phenyl ring with two bromine substituents at the 3 and 5 positions, attached to a piperazine moiety via a methanone group. This compound is of interest in medicinal chemistry due to its potential biological activity, which is enhanced by the presence of bromine atoms. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 303.05 g/mol.

Structural Features and Biological Activity

The structural features of (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone, particularly the bromine substitutions and the piperazine moiety, contribute to its potential biological activity. The piperazine ring may facilitate the compound's ability to cross biological membranes, enhancing its interaction with enzymes and receptors. This interaction could lead to therapeutic effects, although further research is needed to fully understand these interactions and optimize the compound's efficacy and safety profile.

Synthesis and Industrial Production

The synthesis of (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone typically involves several chemical steps, which can be optimized using continuous flow reactors in industrial settings. These reactors enhance efficiency and control over reaction parameters, which is crucial for large-scale production.

Comparison with Similar Compounds

Several compounds share structural similarities with (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2-Bromopyridin-4-yl)(4-methylpiperazin-1-yl)methanone | Pyridine ring with bromine substitution | Different heterocyclic structure influences reactivity |

| (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | Pyridine ring with bromine substitution at a different position | Potentially different biological activity due to position |

| (3-Bromophenyl)(4-(2,5-dihydropyrrol-1-yl)piperidin-1-yl)methanone | Dihydropyrrole instead of piperazine | May exhibit distinct pharmacological properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume